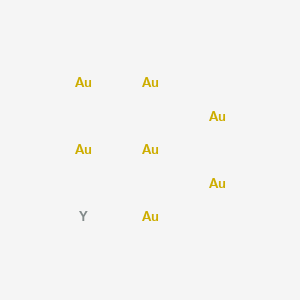

Gold;yttrium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gold;yttrium is a compound that combines the unique properties of gold and yttrium. Gold, known for its excellent conductivity and resistance to corrosion, is widely used in electronics and jewelry. Yttrium, a rare earth element, is known for its applications in various high-tech fields, including superconductors and medical imaging. The combination of these two elements results in a compound with unique properties that can be leveraged in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gold;yttrium compounds can be achieved through various methods, including chemical vapor deposition, sol-gel processes, and hydrothermal synthesis. One common method involves the reduction of gold and yttrium salts in the presence of a reducing agent. For example, gold chloride and yttrium nitrate can be reduced using sodium borohydride under controlled conditions to form this compound nanoparticles .

Industrial Production Methods

In industrial settings, this compound compounds are often produced using high-temperature methods such as sputtering and thermal evaporation. These methods allow for the precise control of the composition and properties of the resulting compound. For instance, radio frequency magnetron sputtering can be used to deposit this compound films on various substrates, which are then annealed to achieve the desired properties .

Chemical Reactions Analysis

Types of Reactions

Gold;yttrium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both gold and yttrium.

Common Reagents and Conditions

Oxidation: this compound compounds can be oxidized using oxidizing agents such as hydrogen peroxide or ozone. The oxidation process typically occurs at elevated temperatures.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine. These reactions are often conducted in aqueous or organic solvents.

Substitution: Substitution reactions involve the replacement of one ligand with another.

Major Products

The major products formed from these reactions include this compound oxides, halides, and organometallic complexes. These products have various applications in catalysis, electronics, and materials science .

Scientific Research Applications

Gold;yttrium compounds have a wide range of scientific research applications:

Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions.

Biology: Employed in bioimaging and biosensing due to their unique optical properties.

Medicine: Utilized in medical imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).

Mechanism of Action

The mechanism of action of gold;yttrium compounds involves their interaction with molecular targets through various pathways. In catalysis, the compound’s surface provides active sites for the adsorption and activation of reactants. In medical applications, this compound nanoparticles can generate reactive oxygen species (ROS) that induce cell apoptosis in cancer therapy. The compound’s unique electronic properties also enable its use in imaging techniques by enhancing contrast and resolution .

Comparison with Similar Compounds

Gold;yttrium compounds can be compared with other similar compounds such as gold;silver and gold;copper compounds. While gold;silver compounds are known for their excellent conductivity and antimicrobial properties, this compound compounds offer unique advantages in high-tech applications due to yttrium’s rare earth properties. Gold;copper compounds, on the other hand, are widely used in electronics but lack the advanced applications seen with this compound .

List of Similar Compounds

- Gold;silver

- Gold;copper

- Gold;platinum

- Gold;palladium

Properties

CAS No. |

921765-28-8 |

|---|---|

Molecular Formula |

Au7Y |

Molecular Weight |

1467.6718 g/mol |

IUPAC Name |

gold;yttrium |

InChI |

InChI=1S/7Au.Y |

InChI Key |

MVMCYUZLXLDEPR-UHFFFAOYSA-N |

Canonical SMILES |

[Y].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)

![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)

![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)

![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)

amino}oxidanide](/img/structure/B12614371.png)

![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)

![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)

![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)